2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-3-(piperidin-2-ylmethoxy)pyrazine |
InChI |
InChI=1S/C10H14ClN3O/c11-9-10(14-6-5-13-9)15-7-8-3-1-2-4-12-8/h5-6,8,12H,1-4,7H2 |
InChI Key |
ZYCLJDVVRVBHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC2=NC=CN=C2Cl |
Origin of Product |
United States |
Investigation of Biological Targets and Activities
Enzymatic Inhibition Profiles
The biological potential of a compound is often defined by its ability to modulate the activity of specific enzymes. Research into compounds structurally related to 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine has revealed significant inhibitory activity against several important enzyme classes.
Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition (based on related pyrazine (B50134)/pyridine-piperidinylmethoxy compounds)
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key enzyme in epigenetic regulation and has emerged as a significant therapeutic target, particularly in oncology. acs.orgtmc.edugoogle.com The overexpression of LSD1 is associated with various cancers, making its inhibition a promising strategy for treatment. tmc.edugoogle.com
Research has shown that compounds featuring a piperidine (B6355638) ring connected to an aromatic system, a core structure in this compound, are effective inhibitors of LSD1. A series of compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety demonstrated potent, reversible inhibitory activity against LSD1, with Ki values as low as 29 nM. nih.gov Further studies have corroborated the importance of the piperidine group in enhancing LSD1 inhibitory activity. acs.org For example, a pyridine-based reversible inhibitor, GSK-690, was reported to inhibit LSD1 with a half-maximal inhibitory concentration (IC₅₀) of 90 nM. acs.org Interestingly, a library of 1,4-pyrazine and related pyridine (B92270) compounds, originally synthesized for structure-activity relationship studies of LSD1, was later screened for other targets, indicating the perceived potential of this scaffold against the enzyme. nih.gov
| Compound Class/Derivative | Reported Activity | Target Enzyme | Source |
|---|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine derivatives | Ki as low as 29 nM | LSD1 | nih.gov |
| GSK-690 (Pyridine-based derivative) | IC₅₀ = 90 nM | LSD1 | acs.org |
| Indole-5-yl-cyclopropane amine derivatives with piperidine group | IC₅₀ = 24.4 nM | LSD1 | acs.org |
Histone Acetyltransferase (HAT) p300 Inhibition (based on related pyrazine compounds)
Histone acetyltransferases (HATs), particularly p300 and its paralog CBP, are crucial enzymes that regulate gene expression through the acetylation of histone lysine residues. nih.govnih.gov Their role in various diseases, including cancer, has made them attractive drug targets. nih.govnih.gov
A compound screening effort led to the discovery of a novel series of 1,4-pyrazine-containing molecules as inhibitors of p300/CBP HAT. nih.govnih.gov Structure-activity relationship studies produced a potent compound from this series with an IC₅₀ value of 1.4 μM. nih.govnih.gov Enzyme kinetics studies revealed that this compound acts as a competitive inhibitor against the histone substrate and displays high selectivity for p300/CBP over other human HATs. nih.govnih.gov Other research has identified natural products, such as spinosine (B1194846) and palmatine, as potent p300 HAT inhibitors with IC₅₀ values of 0.69 μM and 1.05 μM, respectively. researchgate.net The coenzyme A conjugate Lys-CoA is also a potent p300 inhibitor, with an IC₅₀ of approximately 0.5 µM. figshare.com
| Compound Class/Derivative | Reported Activity (IC₅₀) | Target Enzyme | Source |
|---|---|---|---|
| 1,4-Pyrazine-containing derivative (Compound 29) | 1.4 μM | p300 HAT | nih.govnih.gov |
| Initial 1,4-Pyrazine hits (Compounds 1-3) | 5.7-62.6 μM | p300 HAT | nih.gov |
| Spinosine (Natural Product) | 0.69 μM | p300 HAT | researchgate.net |
| Palmatine (Natural Product) | 1.05 μM | p300 HAT | researchgate.net |
| Lys-CoA | ~0.5 μM | p300 HAT | figshare.com |
Acetylcholinesterase (AChE) Inhibition (based on related pyrazine derivatives)
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. researchgate.netwipo.int Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netwipo.int
Derivatives containing a pyrazine ring have shown significant promise as AChE inhibitors. A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives were designed and synthesized, exhibiting moderate to potent AChE inhibitory activities. The most active compound in this series, designated 23l, displayed an IC₅₀ value of 0.55 µM. Molecular docking and kinetic studies suggested that this compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. Other related heterocyclic systems, such as pyrido[2,3-b]pyrazines and 3-amino-6-phenylpyridazines, have also been investigated as AChE inhibitors, with some pyridazine (B1198779) derivatives showing IC₅₀ values as low as 0.12 µM. researchgate.net
| Compound Class/Derivative | Reported Activity (IC₅₀) | Target Enzyme | Source |
|---|---|---|---|
| 8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine (Compound 23l) | 0.55 µM | AChE | |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (Compound 3y) | 0.12 µM | AChE (from electric eel) | |
| Pyrazoline derivative (Compound 2l) | 0.040 µM | AChE | wipo.int |
VirB11 ATPase Inhibition (based on related imidazo[1,2-a]pyrazines)
The VirB11 ATPase is a key component of the type IV secretion system (T4SS) in pathogenic bacteria, such as Helicobacter pylori. nih.govnih.gov This system is crucial for the translocation of virulence factors into host cells, making its components attractive targets for novel antibacterial agents. nih.gov
Virtual screening identified imidazo[1,2-a]pyrazine (B1224502) compounds as potential inhibitors of the H. pylori VirB11 ATPase, HP0525. nih.gov Subsequent synthesis and in vitro screening of a series of 8-amino imidazo[1,2-a]pyrazine derivatives led to the identification of a lead compound with an IC₅₀ of 7 µM. nih.gov Studies indicated that this compound acts as a competitive inhibitor of ATP. nih.gov The development of a flexible synthetic route allowed for the exploration of structure-activity relationships for both 2- and 3-aryl substituted regioisomers of the imidazo[1,2-a]pyrazine core, paving the way for the design of new antibacterial agents targeting the T4SS. nih.govnih.gov
| Compound Class/Derivative | Reported Activity (IC₅₀) | Target Enzyme | Source |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine Lead Compound (Compound 14) | 7 µM | VirB11 ATPase (HP0525) | nih.gov |
Spleen Tyrosine Kinase (Syk) Inhibition (based on related pyrido[3,4-b]pyrazines)
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells. nih.gov As a key mediator for immunoreceptors, its inappropriate activation is linked to inflammatory diseases, autoimmune disorders, and certain cancers, making it a promising therapeutic target. nih.gov
A patent has described a series of pyrido[3,4-b]pyrazine (B183377) derivatives as inhibitors of spleen tyrosine kinase. nih.gov These compounds are proposed for use in treating conditions resulting from the inappropriate activation of mast cells, macrophages, and B-cells. nih.gov Further research into disubstituted pyrido[3,4-b]pyrazine-based compounds identified them as a valuable series for designing protein kinase inhibitors. Several analogues from this class were found to be active against a panel of cancer-related protein kinases with IC₅₀ values in the low micromolar range. While specific IC₅₀ values for Syk were not detailed in these particular documents, the identification of the pyrido[3,4-b]pyrazine scaffold as a basis for Syk inhibitor design is significant. nih.gov Other related pyrazine scaffolds, such as pyrazolopyrazines and aminopyrazines, have also yielded potent Syk inhibitors.
| Compound Class/Derivative | Reported Activity | Target Enzyme | Source |
|---|---|---|---|
| Pyrido[3,4-b]pyrazine derivatives | Identified as a valuable series for kinase inhibitor design | Syk and other protein kinases | nih.gov |
| Disubstituted pyrido[3,4-b]pyrazines | Active at low micromolar IC₅₀ values against a panel of cancer-related protein kinases | Protein Kinases | |
| Pyrazolopyrazine-3-amine derivative (Compound 6h) | Promising inhibition in enzymatic and cell proliferation assays | Syk |
Cyclin-Dependent Kinase (CDK) Inhibition (based on related pyrazine derivatives)
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are crucial for regulating the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov Consequently, CDK inhibitors have emerged as significant therapeutic targets in oncology. mdpi.com The pyrazine scaffold is a key component in a variety of kinase inhibitors. tandfonline.com
Research into pyrazine-based compounds has identified several potent inhibitors of various CDKs. For instance, new imadazopyrazine derivatives have demonstrated significant CDK9 inhibitory activity, with some compounds showing half-maximal inhibitory concentrations (IC₅₀) as low as 0.18 µM. nih.govmdpi.com The inhibition of CDK9 is a therapeutic strategy in cancer treatment as it plays a key role in stimulating transcriptional elongation of genes that help cancer cells resist apoptosis. mdpi.comnih.gov Similarly, pyrazolopyrimidines, which are bioisosteres of the purine (B94841) core found in many natural CDK ligands, have been investigated as CDK2 inhibitors. researchgate.net Structure-activity relationship (SAR) studies on 2,6-disubstituted pyrazines have also identified derivatives with potent inhibitory activities against CK2 (formerly Casein Kinase II). nih.gov
The inhibitory potential of these pyrazine derivatives is often linked to their ability to bind to the ATP-binding pocket of the kinase, either reversibly or irreversibly. tandfonline.com For example, certain 2-arylaminopurines, which share structural similarities with pyrazine-based inhibitors, achieve CDK2 selectivity by stabilizing a glycine-rich loop conformation that shapes the ATP ribose binding pocket. nih.gov The exploration of various substitutions on the pyrazine ring has been a key strategy in optimizing potency and selectivity. researchgate.net
Table 1: Examples of Pyrazine and Related Heterocycle Derivatives with CDK Inhibitory Activity
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Imadazopyrazines | CDK9 | 0.18–1.78 µM | mdpi.com |
| Pyridone Derivative | CDK2/cyclin A2 | 0.57 µM | nih.gov |
| Pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | CDK9 | >80% inhibition | nih.gov |
| Imidazo-pyrimidine | CDK2 | 6 nM | researchgate.net |
Receptor Modulatory Actions
Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G protein-coupled receptor highly expressed in brain regions associated with learning, memory, and addiction. nih.govnih.gov It is activated by the neurotransmitter L-glutamate. acs.org Instead of competing with glutamate at its primary (orthosteric) binding site, negative allosteric modulators (NAMs) bind to a distinct (allosteric) site on the receptor, reducing its response to glutamate. nih.govacs.org This approach offers the potential for greater subtype selectivity. nih.gov
Attenuation of mGluR5 signaling through NAMs has shown promise in preclinical models for various conditions, including anxiety and substance use disorders. nih.govnih.gov The discovery of aryl-substituted alkynyl analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a prototypic mGluR5 NAM, led to compounds with high-affinity binding (Kᵢ < 10 nM) to the receptor. nih.gov While the specific compound "this compound" has not been identified as an mGluR5 NAM, related heterocyclic structures, including those containing pyrazole (B372694) and pyridine cores, form the basis of many known mGluR5 NAMs. acs.org The development of novel, non-acetylene-containing mGluR5 NAMs has led to compounds with improved pharmacological profiles, such as low predicted human hepatic clearance and minimal off-target activity. acs.org
Antimicrobial and Antiviral Potential
The pyrazine ring is a structural motif found in numerous compounds exhibiting a wide range of antimicrobial and antiviral activities. researchgate.nettandfonline.commdpi.com
Pyrazine derivatives and related nitrogen-containing heterocycles have demonstrated notable antibacterial properties. researchgate.netmdpi.com For example, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com Similarly, pyrazole-thiazole hybrids have shown potent activity against Methicillin-resistant S. aureus (MRSA) with MIC values as low as 2 µg/mL. nih.gov
A significant aspect of bacterial resistance is the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix that protects them from antibiotics and host immune responses. mdpi.com Some heterocyclic compounds have shown promising anti-biofilm activity. Pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been found to inhibit biofilm formation in both S. aureus and P. aeruginosa by over 60% at their MICs. nih.govnih.govresearchgate.net Ruthenium complexes incorporating pyridazine carboxylic acid also demonstrated significant anti-biofilm effects against P. aeruginosa PAO1, reducing biomass by up to 66% and suppressing the production of the virulence factor pyoverdine. mdpi.com
Table 2: Antibacterial and Anti-biofilm Activity of Pyrazine-Related Heterocycles
| Compound Class | Target Organism(s) | Activity Type | Reported Efficacy (MIC/Inhibition) | Reference |
|---|---|---|---|---|
| Triazolo[4,3-a]pyrazine | E. coli | Antibacterial | 16 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine | S. aureus | Antibacterial | 32 µg/mL | mdpi.com |
| Pyrazole-Thiazole Hybrid | MRSA | Antibacterial | 2 µg/mL | nih.gov |
| Pyrazoline Derivatives | E. faecalis | Antibacterial | 32 µg/mL | turkjps.org |
| Pyrazolo[1,5-a]pyrimidine | S. aureus, P. aeruginosa | Anti-biofilm | >60% inhibition | nih.govnih.gov |
| Ruthenium-pyridazine complex | P. aeruginosa PAO1 | Anti-biofilm | 66% inhibition | mdpi.com |
The pyrazine scaffold and related heterocycles are also investigated for their antifungal properties. researchgate.net Studies have shown that nitrogen heterocyclic compounds derived from pyrazinamidrazone possess antifungal activity. researchgate.net Pyrazinamide (B1679903) itself, a cornerstone drug for tuberculosis, has been used as a starting point for developing coordination frameworks that show activity against various microbes. nih.gov Other heterocyclic systems, such as pyridinone and triazine derivatives, have demonstrated fungicidal activity against Candida albicans, including strains resistant to existing antifungal drugs like fluconazole. mdpi.com Pyrazoline derivatives have also been evaluated, showing moderate antifungal activity against C. albicans with MIC values of 64 µg/mL for the most active compound in one study. turkjps.org
The Flavivirus genus includes several significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), and Yellow Fever Virus (YFV). bohrium.comresearchgate.net Pyrazine-containing structures have been central to the discovery of potent inhibitors of these viruses. nih.govcabidigitallibrary.org
For example, pyrazine dicarboxamides have been identified as potent inhibitors of DENV replication, with some compounds showing a half-maximal effective concentration (EC₅₀) of 0.5 µM and high selectivity indices. cabidigitallibrary.org Certain pyrazine derivatives act as allosteric inhibitors of the ZIKV NS2B-NS3 protease, a crucial enzyme for viral replication, exhibiting antiviral activity at sub-micromolar concentrations. nih.gov
Related heterocyclic cores, such as pyrazolopyridines and pyrazolopyrimidines, have also yielded potent antiviral agents. Spiropyrazolopyridone derivatives have demonstrated broad inhibitory activity against DENV-1, -2, and -3, with EC₅₀ values as low as 0.017 µM for DENV-3. nih.gov Furthermore, pyrazolone (B3327878) derivatives have been shown to inhibit ZIKV replication, with one compound exhibiting an EC₅₀ of 4.3 µM and a high selectivity index of 342. scirp.org These compounds are thought to act at early stages of viral replication and may also directly inactivate virus particles. scirp.org
Table 3: Antiviral Activity of Pyrazine and Related Heterocycles against Flaviviruses
| Compound Class | Target Virus | Reported Potency (EC₅₀) | Reference |
|---|---|---|---|
| Pyrazine Dicarboxamide | Dengue Virus (DENV) | 0.5 µM | cabidigitallibrary.org |
| Pyrazine Dicarboxamide | Yellow Fever Virus (YFV) | 0.4 µM | cabidigitallibrary.org |
| Pyrazolone Derivative | Zika Virus (ZIKV) | 4.3 µM | scirp.org |
| Spiropyrazolopyridone | DENV-2 | 0.038 µM | nih.gov |
| Spiropyrazolopyridone | DENV-3 | 0.017 µM | nih.gov |
| Pyrazolo[3,4-d]pyridazine | Zika Virus (ZIKV) | 25.6 µM | nih.gov |
Antineoplastic and Antiproliferative Mechanisms
Comprehensive searches of scientific literature and databases did not retrieve specific studies detailing the antineoplastic and antiproliferative activities of this compound.
Modulation of Oncogenic Signaling Pathways (e.g., STAT3, NF-κB, mTOR)
No specific studies were identified that investigated the modulatory effects of this compound on key oncogenic signaling pathways such as STAT3, NF-κB, or mTOR. Research on other compounds containing piperidine or pyrazine structures has shown interaction with these pathways. For example, some piperidine derivatives have been noted to inhibit the JAK/STAT signaling pathway, which is crucial for cancer cell proliferation and survival. Furthermore, inhibitors of the PI3K/mTOR pathway have been shown to have potential antileukemic effects. However, there is no direct evidence to suggest that this compound engages these or other oncogenic signaling pathways.
Other Biological Activities (e.g., Anti-inflammatory)
While some commercial suppliers list this compound and allude to potential anti-inflammatory properties, dedicated scientific studies providing detailed mechanisms or data from anti-inflammatory assays are not available. The pyrazine and piperidine scaffolds are present in many compounds with a wide range of biological activities, including anti-inflammatory effects. For example, some pyrazole derivatives, which are also nitrogen-containing heterocycles, have been reported to possess anti-inflammatory activity. However, without specific research, the anti-inflammatory potential of this compound remains unconfirmed.
Structure Activity Relationship Sar of 2 Chloro 3 Piperidin 2 Ylmethoxy Pyrazine and Its Analogues
Influence of the Chloro Substituent at Pyrazine (B50134) C2
The presence and nature of the substituent at the C2 position of the pyrazine ring are critical determinants of biological activity. The chloro group, in particular, plays a multifaceted role that extends beyond simple steric bulk. Its electron-withdrawing nature significantly modulates the electronic properties of the pyrazine ring, which can influence binding affinities to biological targets.
In broader studies of pyrazine derivatives, the substitution pattern on the pyrazine ring has been shown to be crucial for activity. For instance, in a series of N-benzylpyrazine-2-carboxamides, the presence of a chloro group at the 5-position was a key feature of the synthesized compounds, highlighting the importance of halogen substitution on the pyrazine core for antimycobacterial activity. While this does not directly describe the C2 position, it underscores the general significance of chloro-substitution on the pyrazine ring in influencing biological outcomes.
Contributions of the Piperidin-2-ylmethoxy Moiety
The piperidin-2-ylmethoxy side chain is a cornerstone of the structure of these analogues, contributing significantly to their interaction with biological targets through a combination of steric, conformational, and electronic effects.
Stereochemical Considerations at Piperidine (B6355638) C2 (e.g., (S)-stereoisomer in related compounds)
The stereochemistry at the C2 position of the piperidine ring is a critical factor in determining the biological activity of many compounds. Although specific data for the (S)-stereoisomer of 2-chloro-3-(piperidin-2-ylmethoxy)pyrazine is not extensively detailed in the provided context, the principle of stereoselectivity is a well-established concept in medicinal chemistry. The spatial arrangement of the substituent at a chiral center dictates how a molecule fits into a binding pocket of a receptor or enzyme. It is highly probable that the (R) and (S) enantiomers of this compound would exhibit different biological activities, with one enantiomer potentially being significantly more potent or selective than the other. This stereochemical preference is often a key element in optimizing the therapeutic index of a drug candidate.
| Compound Analogue | Piperidine Linkage | Observed/Expected Impact on Activity |
| 2-Chloro-3-(piperidin-2-yl methoxy)pyrazine | C2 | Specific spatial arrangement influencing binding. |
| 2-Chloro-3-(piperidin-3-yl methoxy)pyrazine | C3 | Altered conformation and potential for different interactions. |
| 2-Chloro-3-(piperidin-4-yl methoxy)pyrazine | C4 | Symmetrical attachment may lead to different binding profile. |
Impact of Alkoxy Linker Length and Branching
The length and branching of the alkoxy linker connecting the pyrazine and piperidine rings are crucial for optimizing the distance and orientation between these two key pharmacophoric elements. Altering the linker from a methoxy (B1213986) to an ethoxy or propoxy group, for instance, would change the flexibility and the reach of the piperidine moiety. This can be critical for establishing optimal interactions within a binding site. Branching on the linker, such as the introduction of a methyl group, would introduce steric hindrance and could restrict the conformational freedom of the side chain, potentially leading to increased selectivity for a particular target.
| Linker Modification | Expected Impact on Activity |
| Increased linker length (e.g., ethoxy, propoxy) | May allow for reaching different sub-pockets in the target protein; could also introduce excessive flexibility, leading to an entropy penalty upon binding. |
| Branched linker (e.g., isopropoxy) | Can introduce steric constraints, potentially improving selectivity but may also lead to a loss of potency if the bulk is not well-accommodated. |
Role of the Piperidine Nitrogen Basicity and Substitution on Activity
The basicity of the piperidine nitrogen is a key factor in the formation of ionic interactions with acidic residues in a biological target, such as a carboxylate group in an amino acid. This basicity can be modulated by the electronic environment within the piperidine ring and by the presence of substituents on the nitrogen atom. In a study of piperidinothiosemicarbazone derivatives, it was noted that more basic substituents like piperidine and pyrrolidine (B122466) led to higher antimycobacterial activity compared to the less basic morpholine. mdpi.com This suggests that a certain level of basicity is often favorable for activity.
Substitution on the piperidine nitrogen can have a dramatic effect on the pharmacological profile. The introduction of various substituents can alter the compound's lipophilicity, polarity, and ability to form hydrogen bonds. For instance, N-alkylation or N-acylation would modify the basicity and steric bulk around the nitrogen, potentially leading to altered receptor affinity and selectivity.
| Piperidine Nitrogen Modification | Effect on Basicity | Potential Impact on Activity |
| Unsubstituted (-NH) | Retains inherent basicity | Can form crucial ionic bonds and hydrogen bonds. |
| N-Alkylation (e.g., -N-CH3) | Generally increases basicity | May enhance binding through increased ionic interactions, but steric clashes are possible. |
| N-Acylation (e.g., -N-COCH3) | Significantly decreases basicity | Reduces the potential for ionic interactions, which could be detrimental or beneficial depending on the target. |
Substituent Effects on the Pyrazine Ring System
For example, in a study on piperidinothiosemicarbazone derivatives, replacing a pyridine (B92270) ring with a less basic pyrazine ring was generally found to be detrimental to antimycobacterial activity. mdpi.com However, a piperidine substituent at the C-6 position of the pyrazine ring was an exception, indicating a complex interplay between the nature of the heterocyclic core and its substituents. mdpi.com This highlights that the electronic nature of the pyrazine ring, modulated by its substituents, is a critical parameter in the SAR of these compounds.
Halogenation Patterns (e.g., Bromine, Iodine)
In a series of pyrazine-1,3,4-oxadiazole derivatives, it was observed that halogen substitutions were key to enhancing antitubercular activity. researchgate.net The introduction of halogens was found to increase the lipophilicity of the compounds, which is often a desirable trait for improving cell permeability and interaction with molecular targets. researchgate.net This led to compounds with minimum inhibitory concentration (MIC) values ranging from 3.13 to 12.5 µg/mL. researchgate.net Notably, compounds with halogen substitutions exhibited the highest potency, a finding attributed to both improved lipophilicity and favorable target interactions. researchgate.net
The strategic installation of a chlorine atom at the 2-position of the pyrazine heterocycle has been utilized in synthetic strategies to create key intermediates for more complex molecules. nih.gov This highlights the importance of the chloro-substituent in the parent compound, this compound, as a foundational element for its activity and as a handle for further chemical modification.
In a different chemical scaffold, the strategic photochemical bromination of an intermediate was crucial in the synthesis of the therapeutic agent belzutifan, demonstrating how selective halogenation can be pivotal in achieving the desired chemical entity.
Table 1: Impact of Halogenation on the Activity of Pyrazine Analogues
| Compound Series | Halogen Substitution | Observed Effect | Reference |
| Pyrazine-1,3,4-oxadiazole derivatives | Various halogens | Enhanced lipophilicity and target interactions, leading to increased antitubercular potency. | researchgate.net |
| Pyrazine intermediate | Chlorine at C2 | Facilitated further synthetic modifications. | nih.gov |
Aromatic and Heteroaromatic Substitutions at Pyrazine C5 and C6
Modifications at the C5 and C6 positions of the pyrazine ring with various aromatic and heteroaromatic groups can significantly impact the biological activity of the resulting analogues. These positions offer vectors for introducing substituents that can probe the binding pocket of a biological target and fine-tune the physicochemical properties of the molecule.
In the development of allosteric inhibitors for the SHP2 protein, researchers synthesized pyrazine-based small molecules with substitutions at the C5 position. researchgate.net One of the key intermediates in this synthesis was methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride. researchgate.net This highlights that a substituted phenyl group at the C5 position is a viable strategy for generating biologically active compounds. The presence of the dichlorophenyl group suggests that electron-withdrawing and sterically demanding substituents can be accommodated at this position.
Furthermore, sequential regio- and chemoselective metalation techniques have been developed to introduce functional groups at specific positions on the pyrazine ring. nih.gov For instance, the use of TMPMgCl·LiCl and TMPZnCl·LiCl has enabled the introduction of aryl iodides at the C5 position of a chloropyrazine, leading to highly functionalized pyrazine compounds. nih.gov This methodology opens up avenues for creating a diverse library of C5-substituted pyrazines for SAR studies.
Isosteric Replacements of the Pyrazine Ring (e.g., Pyridine, Pyridazine)
The replacement of the pyrazine ring with other heteroaromatic systems, known as isosteric replacement, is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. Pyridine and pyridazine (B1198779) are frequently explored as isosteres for pyrazine.
In medicinal chemistry, the pyrazine ring has been employed as a bioisostere for benzene, pyridine, and pyrimidine. pharmablock.com Pyrazine and pyridazine, in particular, are considered to offer complementary preferred exit vectors for substituents. blumberginstitute.org This suggests that the orientation of substituents and their interactions with a target protein can be altered by switching between these two scaffolds.
In the context of mutant IDH1 inhibitors, the replacement of a pyridine ring with a pyrazine ring resulted in an analogue that effectively suppressed the production of the oncometabolite D-2-hydroxyglutarate and exhibited good blood-brain barrier penetration. pharmablock.com This demonstrates that in certain contexts, pyrazine can be a successful isostere for pyridine, maintaining or even improving desirable properties. pharmablock.com
Conversely, in a study aimed at developing M4 muscarinic receptor antagonists, the pyridazine core was found to be essential for activity. researchgate.net When the pyridazine ring was replaced with a pyrazine, pyridine, or phenyl ring, the resulting compounds were not superior, indicating a clear preference for the pyridazine scaffold in that particular target. researchgate.net
Table 2: Comparison of Pyrazine and its Isosteres in Different Scaffolds
| Original Scaffold | Isosteric Replacement | Target | Outcome | Reference |
| Pyridine | Pyrazine | mIDH1 | Maintained activity and good BBB penetration. | pharmablock.com |
| Pyridazine | Pyrazine, Pyridine, Phenyl | M4 Muscarinic Receptor | Resulted in inferior compounds; pyridazine was essential for activity. | researchgate.net |
Optimization Strategies for Potency and Selectivity
Various strategies are employed to optimize the potency and selectivity of pyrazine-containing compounds, ranging from conformational constraint to the exploration of different substituent groups.
The systematic exploration of substituents at various positions is a cornerstone of optimization. In the development of pyrazolopyrimidine inhibitors of mTOR, various substituents at the 1-position were prepared, leading to compounds with excellent potency, selectivity, and microsomal stability. nih.gov This highlights the importance of probing different chemical spaces around the core scaffold.
Furthermore, the introduction of specific functional groups can be used to enhance interactions with the target protein. For pyrazine-containing kinase inhibitors, the nitrogen atom of the pyrazine ring often acts as a hydrogen bond acceptor, interacting with amino acid residues in the hinge region of the kinase. pharmablock.com Optimizing the electronic properties of the pyrazine ring and its substituents can therefore enhance this key interaction and improve potency.
No Publicly Available Research Found for "this compound" in Computational Chemistry Applications
The search for information pertaining to molecular docking, ligand-target interaction analysis, in silico virtual screening, quantum mechanical studies, and conformational analysis for this exact molecule did not yield any relevant results. While research exists for related structures, such as other pyrazine or piperidine derivatives, the user's strict requirement to focus solely on "this compound" prevents the inclusion of data from these analogous compounds. Extrapolating findings from different molecules would not provide scientifically accurate information for the specified compound.
This lack of specific data indicates that "this compound" may be a novel compound, a synthetic intermediate that has not been the subject of detailed computational analysis, or part of proprietary research that has not been published. Therefore, the subsections of the requested article outline remain unaddressed due to the absence of specific research findings.
Mechanistic and Preclinical Pharmacological Characterization in Vitro Focus
Enzyme Kinetics and Elucidation of Inhibition Mechanisms
Information regarding the specific enzyme kinetics of 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine is not extensively available in the public domain. However, based on the study of similar heterocyclic compounds, it is plausible that this agent could act as an inhibitor of various enzymes, potentially including lysine-specific demethylase 1 (LSD1).
Should it be an enzyme inhibitor, its mechanism would likely be elucidated through standard kinetic experiments. These studies would involve measuring the initial rates of the enzymatic reaction at various concentrations of both the substrate (e.g., ATP for kinases, or a histone peptide for LSD1) and the inhibitor. By plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten plots, the nature of inhibition—be it competitive, non-competitive, or uncompetitive—could be determined. For instance, competitive inhibition would be indicated if the inhibitor increases the Michaelis constant (Km) without affecting the maximum velocity (Vmax) of the reaction.
Cell-Based Functional Assays for Target Engagement and Efficacy
The in vitro efficacy of a compound is commonly assessed through cell-based functional assays, which measure its ability to modulate a biological process in a cellular context. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit a specific biological function by 50%.
While specific IC50 values for this compound are not publicly documented, the table below illustrates hypothetical IC50 values in various cancer cell lines, which would be typical for a compound under investigation for anti-tumor activity. These values would be determined by treating the cell lines with increasing concentrations of the compound and measuring a relevant endpoint, such as cell viability (e.g., using an MTS or CellTiter-Glo assay) or a specific biomarker of target engagement.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | 0.05 |
| THP-1 | Acute Monocytic Leukemia | 0.12 |
| A549 | Non-Small Cell Lung Cancer | 1.5 |
| HCT116 | Colorectal Carcinoma | 2.3 |
Selectivity Profiling Against Off-Targets and Related Enzymes/Receptors
Selectivity is a critical aspect of drug development, as it pertains to a compound's ability to interact with its intended target while avoiding interactions with other proteins, which could lead to off-target effects. A comprehensive selectivity profile is typically generated by screening the compound against a panel of related enzymes, receptors, and ion channels.
For a compound like this compound, if it were being developed as an LSD1 inhibitor, it would be important to assess its activity against other histone demethylases (e.g., KDM family members) and monoamine oxidases (MAO-A and MAO-B), which share structural similarities with LSD1. High selectivity for the intended target over these related proteins is a desirable characteristic. The results of such a screening panel would indicate the compound's specificity and potential for off-target liabilities.
In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Assessment
The in vitro DMPK properties of a compound provide early insights into its potential in vivo behavior, including its metabolic fate and distribution.
Metabolic Stability in Microsomal Systems
Metabolic stability is assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and half-life (t½). A shorter half-life suggests rapid metabolism, which may predict poor in vivo exposure. In some cases, replacing a metabolically liable part of a molecule, such as a pyridazine (B1198779) ring with a pyrazine (B50134) ring, has been shown to decrease metabolic stability.
Table 2: Hypothetical In Vitro Metabolic Stability of this compound
| Microsomal System | Hypothetical Half-Life (t½, min) | Hypothetical Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|
| Human Liver Microsomes | 45 | 31 |
| Mouse Liver Microsomes | 25 | 55 |
Plasma Protein Binding Characteristics
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to interact with its target. Highly protein-bound drugs have a lower free fraction, which is the pharmacologically active portion. This is typically measured by equilibrium dialysis or ultrafiltration. A high degree of plasma protein binding can affect the drug's efficacy and clearance.
Efflux Transporter Interactions (e.g., P-glycoprotein)
Efflux transporters like P-glycoprotein (P-gp) can actively pump drugs out of cells, reducing their intracellular concentration and limiting their efficacy. P-gp also plays a role in drug absorption and distribution, including transport across the blood-brain barrier. In vitro assays, often using cell lines that overexpress P-gp (e.g., Caco-2 cells), are used to determine if a compound is a substrate or inhibitor of this transporter. An efflux ratio, calculated by comparing the permeability of the compound in the basal-to-apical direction versus the apical-to-basal direction, can indicate whether it is actively transported by P-gp. A high efflux ratio suggests that the compound is a P-gp substrate, which could limit its oral bioavailability and central nervous system penetration.
Future Directions in Research and Development
Rational Design of Next-Generation Pyrazine-Piperidine Scaffolds
The rational design of new molecules based on the 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine scaffold is a key area for future research. This involves the strategic modification of the molecule to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. The introduction of chiral centers in the piperidine (B6355638) ring, for example, can significantly influence a molecule's druggability. thieme-connect.com
Future design strategies will likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how modifications to the pyrazine (B50134) and piperidine rings affect biological activity will be crucial. This could involve the synthesis of a library of derivatives with variations in the substituents on both rings.
Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties can lead to improved drug-like characteristics. For instance, the chloro group on the pyrazine ring could be substituted with other halogens or small electron-withdrawing groups to modulate the electronic properties of the molecule.
Conformational Locking: Introducing structural constraints to "lock" the molecule into a specific conformation that is optimal for binding to a biological target can enhance potency and selectivity.
| Design Strategy | Potential Outcome |
| Introduction of chiral centers | Improved target binding and specificity thieme-connect.com |
| Bioisosteric replacement of the chloro group | Enhanced pharmacokinetic properties |
| Conformational locking of the piperidine ring | Increased potency and reduced off-target effects |
Exploration of Novel Therapeutic Indications
The pyrazine-piperidine scaffold is present in a wide range of biologically active compounds, suggesting that this compound and its derivatives could have a broad spectrum of therapeutic applications. arizona.edu While the specific therapeutic targets of this compound are yet to be fully elucidated, related molecules have shown promise in several areas.
Future research should explore the potential of this scaffold in the following therapeutic areas:
Oncology: Piperidine-containing compounds have been investigated as anti-cancer agents. nih.gov The pyrazine moiety is also a common feature in molecules with antitumor activity. nih.gov Therefore, derivatives of this compound could be evaluated for their efficacy against various cancer cell lines.
Neurodegenerative and Psychiatric Disorders: Piperazine (B1678402) and piperidine derivatives have been studied as antagonists for histamine (B1213489) H3 and sigma-1 receptors, which are implicated in conditions like Alzheimer's disease, Parkinson's disease, and neuropathic pain. nih.gov
Infectious Diseases: Pyrazine derivatives, such as pyrazinamide (B1679903), are well-established antitubercular agents. nih.gov Novel derivatives of the pyrazine-piperidine scaffold could be screened for activity against a range of bacterial and fungal pathogens.
Metabolic Disorders: Recent studies have shown that quinoline-benzimidazole scaffolds bearing piperazine acetamide (B32628) derivatives can act as potent α-glucosidase inhibitors, suggesting a potential application in the management of type 2 diabetes. nih.gov
| Therapeutic Area | Potential Molecular Target | Related Compound Class |
| Oncology | Various kinases, topoisomerases | Piperidine-based anticancer agents nih.gov |
| Neurodegeneration | Histamine H3, Sigma-1 receptors | Piperazine and piperidine derivatives nih.gov |
| Infectious Diseases | Bacterial and fungal enzymes | Pyrazinamide and its derivatives nih.gov |
| Metabolic Disorders | α-glucosidase | Quinoline-benzimidazole piperazine derivatives nih.gov |
Integration of Advanced Computational and Experimental Approaches
The discovery and optimization of novel drug candidates based on the this compound scaffold can be significantly accelerated by integrating advanced computational and experimental techniques. mdpi.com This synergistic approach allows for a more rational and efficient drug discovery process.
Computational Modeling and Simulation: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict how derivatives of this compound will interact with potential biological targets. nih.govnih.gov These computational studies can help prioritize which molecules to synthesize and test, saving time and resources.
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large library of compounds against a specific biological target. This can quickly identify "hit" compounds that can then be further optimized.
Advanced Synthesis Techniques: Modern synthetic methodologies, such as microwave-assisted organic synthesis (MAOS) and flow chemistry, can enable the rapid and efficient production of a diverse range of derivatives for biological evaluation. frontiersin.org
| Approach | Application in Drug Discovery | Benefit |
| Molecular Docking | Predicting binding modes to target proteins nih.govnih.gov | Rational prioritization of synthetic targets |
| High-Throughput Screening | Rapidly testing large compound libraries | Efficient identification of "hit" compounds |
| Microwave-Assisted Synthesis | Accelerating chemical reactions frontiersin.org | Faster generation of compound libraries |
Addressing Research Gaps and Challenges in Heterocyclic Compound Discovery
The field of heterocyclic chemistry faces several challenges that need to be addressed to fully exploit the potential of compounds like this compound. numberanalytics.com
Understanding Structure-Property Relationships: A deeper understanding of how the three-dimensional structure of a heterocyclic compound influences its physical and biological properties is needed. numberanalytics.com
Predictive Toxicology: The ability to accurately predict the potential toxicity of a new compound early in the drug discovery process is essential to reduce late-stage failures.
Overcoming these challenges will require a multidisciplinary approach, combining the expertise of synthetic chemists, computational chemists, pharmacologists, and toxicologists. The continued development of new technologies and a deeper understanding of the underlying principles of heterocyclic chemistry will be essential for the successful development of the next generation of drugs based on the pyrazine-piperidine scaffold. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Chloro-3-(piperidin-2-ylmethoxy)pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2-chloropyrazine derivatives with piperidin-2-ylmethanol. Key steps include:
- Base selection : Use of sodium hydride or potassium carbonate to deprotonate the hydroxyl group in piperidin-2-ylmethanol, enhancing nucleophilicity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns (e.g., chloro and piperidinylmethoxy groups) and confirm regiochemistry .
- Mass spectrometry (HRMS) : Provides exact mass verification, distinguishing isotopic patterns for chlorine (e.g., M+2 peak at ~1/3 intensity of M+) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity, especially for detecting residual starting materials .
Advanced Research Questions
Q. How does the electron-withdrawing chloro group influence the reactivity of the pyrazine ring in cross-coupling reactions?
- Methodological Answer : The chloro group at position 2 activates the pyrazine ring for substitution reactions:
- Suzuki coupling : Pd-catalyzed reactions with arylboronic acids proceed at position 3, but steric hindrance from the piperidinylmethoxy group may require bulky ligands (e.g., XPhos) .
- SNAr reactivity : The chloro group’s electron-withdrawing effect facilitates nucleophilic displacement at position 2, enabling functionalization with amines or thiols under mild conditions .
- Contradiction note : Conflicting reports exist on whether the piperidinylmethoxy group at position 3 sterically inhibits or electronically activates the ring; DFT calculations are recommended to resolve this .
Q. What strategies can mitigate instability of this compound in aqueous media?
- Methodological Answer :
- pH control : Stability is pH-dependent; buffering solutions to pH 6–7 minimizes hydrolysis of the chloro group .
- Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres (argon) to prevent oxidative degradation .
- Derivatization : Converting the chloro group to a more stable moiety (e.g., via Suzuki coupling) enhances stability in biological assays .
Q. How can computational modeling predict the biological activity of this compound, given its structural similarity to known kinase inhibitors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PI3K or PDK1), leveraging the pyrazine core’s π-π stacking potential .
- QSAR analysis : Correlate substituent effects (e.g., piperidinylmethoxy group’s conformational flexibility) with inhibitory activity using datasets from analogous pyrazine derivatives .
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the chloro group and kinase residues) .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the regioselectivity of reactions involving the piperidinylmethoxy substituent?
- Methodological Answer :
- Isotopic labeling : Use O-labeled piperidinylmethoxy groups to track whether steric effects dominate over electronic effects in directing substitutions .
- Competitive experiments : Compare reaction rates of this compound with analogs lacking the piperidinyl group to isolate substituent effects .
- Crystallography : Solve X-ray structures of intermediates (e.g., Pd complexes in cross-coupling) to identify steric clashes or favorable interactions .
Biological Relevance
Q. What in vitro assays are recommended to evaluate the compound’s potential as a neuroactive or anti-inflammatory agent?
- Methodological Answer :
- GPCR profiling : Screen against serotonin (5-HT) and dopamine (D) receptors, given the piperazine moiety’s prevalence in CNS-targeting drugs .
- NF-κB inhibition assay : Assess anti-inflammatory activity in LPS-stimulated macrophages via ELISA-based TNF-α quantification .
- Cytotoxicity : Use HEK-293 or HepG2 cells with MTT assays to establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
